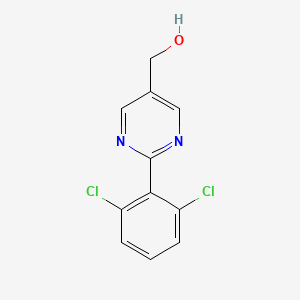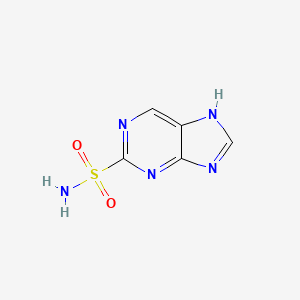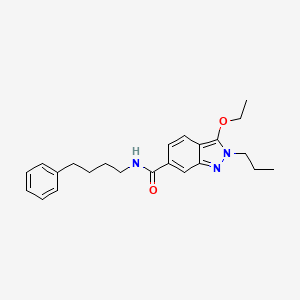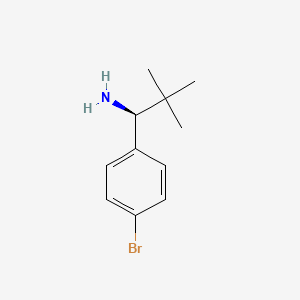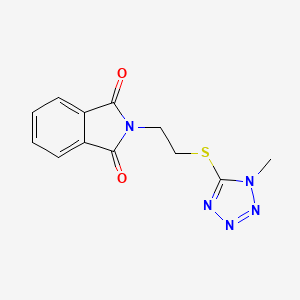
2-Morpholinobenzenethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Morpholinobenzenethiol is a heterocyclic organic compound that features a morpholine ring attached to a benzene ring with a thiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinobenzenethiol typically involves the reaction of morpholine with benzene derivatives under specific conditions. One common method includes the nucleophilic substitution reaction where morpholine reacts with a halogenated benzene derivative in the presence of a base. The thiol group can be introduced through subsequent reactions involving thiolating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Morpholinobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
2-Morpholinobenzenethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Morpholinobenzenethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
2-Aminobenzenethiol: Similar structure but with an amino group instead of a morpholine ring.
2-Mercaptobenzothiazole: Contains a benzothiazole ring instead of a morpholine ring.
2-Morpholinobenzamide: Features a benzamide group instead of a thiol group.
Uniqueness: 2-Morpholinobenzenethiol is unique due to the presence of both a morpholine ring and a thiol group, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C10H13NOS |
|---|---|
Peso molecular |
195.28 g/mol |
Nombre IUPAC |
2-morpholin-4-ylbenzenethiol |
InChI |
InChI=1S/C10H13NOS/c13-10-4-2-1-3-9(10)11-5-7-12-8-6-11/h1-4,13H,5-8H2 |
Clave InChI |
RAQURUKKLXOWGU-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC=CC=C2S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


